molecular formula C15H23BrO3Si B13681412 Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate

Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate

Cat. No.: B13681412
M. Wt: 359.33 g/mol
InChI Key: XXJDKAXJGUUPPQ-UHFFFAOYSA-N
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Description

Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate is an organic compound with the molecular formula C15H23BrO3Si. This compound is characterized by the presence of a bromomethyl group and a tert-butyldimethylsilyl (TBDMS) group attached to a benzoate ester. The TBDMS group is commonly used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate typically involves the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This step forms the TBDMS ether.

    Bromomethylation: The protected intermediate is then subjected to bromomethylation using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Deprotection: The TBDMS group can be removed under mild acidic conditions or using fluoride ions (e.g., tetrabutylammonium fluoride).

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Conditions for TBDMS deprotection include the use of acids like acetic acid or reagents like tetrabutylammonium fluoride (TBAF).

Major Products

The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, reaction with an amine would yield a benzylamine derivative, while reaction with an alkoxide would yield an ether.

Scientific Research Applications

Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

    Medicinal Chemistry: The compound can be used to introduce functional groups into drug candidates, aiding in the development of new therapeutics.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate primarily involves its reactivity as a bromomethylating agent and its ability to undergo nucleophilic substitution reactions. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site until it is selectively removed.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(Bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]benzoate: Similar structure but with the TBDMS group at a different position.

    Methyl 2-(Chloromethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

Uniqueness

Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of the TBDMS group also provides versatility in synthetic applications, allowing for selective protection and deprotection strategies.

Properties

Molecular Formula

C15H23BrO3Si

Molecular Weight

359.33 g/mol

IUPAC Name

methyl 2-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxybenzoate

InChI

InChI=1S/C15H23BrO3Si/c1-15(2,3)20(5,6)19-12-7-8-13(14(17)18-4)11(9-12)10-16/h7-9H,10H2,1-6H3

InChI Key

XXJDKAXJGUUPPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)C(=O)OC)CBr

Origin of Product

United States

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